molecular formula C12H11Cl2N3O B13928208 2,6-Dichloro-4-morpholin-4-yl-quinazoline

2,6-Dichloro-4-morpholin-4-yl-quinazoline

Cat. No.: B13928208
M. Wt: 284.14 g/mol
InChI Key: JNRUZQNABBPNBK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(4-morpholinyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(4-morpholinyl)quinazoline typically involves the reaction of 2,6-dichloroquinazoline with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(4-morpholinyl)quinazoline undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution reactions: Products with various nucleophiles replacing the chlorine atoms.

    Oxidation and reduction: Products with altered oxidation states of the quinazoline ring.

Scientific Research Applications

2,6-Dichloro-4-(4-morpholinyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(4-morpholinyl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(4-morpholinyl)quinazoline
  • 2,4-Dichloroquinazoline

Uniqueness

2,6-Dichloro-4-(4-morpholinyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives.

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

4-(2,6-dichloroquinazolin-4-yl)morpholine

InChI

InChI=1S/C12H11Cl2N3O/c13-8-1-2-10-9(7-8)11(16-12(14)15-10)17-3-5-18-6-4-17/h1-2,7H,3-6H2

InChI Key

JNRUZQNABBPNBK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

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